N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-19-10-4-8-18(14-19)22(27)25-20-11-12-21-17(15-20)9-5-13-26(21)23(28)16-6-2-1-3-7-16/h1-4,6-8,10-12,14-15H,5,9,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKWXDXHNVRFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Titanium-Catalyzed Hydroaminoalkylation
A pivotal advancement in tetrahydroquinoline synthesis involves titanium-catalyzed hydroaminoalkylation of ortho-substituted styrenes. For example, ortho-chlorostyrenes react with N-methylanilines in the presence of a 2,6-bis(phenylamino)pyridinato titanium complex to yield linear adducts with >90% regioselectivity. This method avoids traditional Friedel–Crafts acylation limitations, such as poor functional group tolerance.
Reaction Conditions :
Intramolecular Buchwald–Hartwig Amination
Cyclization of the hydroaminoalkylation product is achieved via Buchwald–Hartwig amination. Using a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand, the ortho-chloro group undergoes C–N coupling to form the six-membered tetrahydroquinoline ring.
Optimized Parameters :
Functionalization of the Tetrahydroquinoline Core
N-1 Benzoylation
Benzoylation at the tetrahydroquinoline’s N-1 position is performed using benzoyl chloride under Schotten–Baumann conditions.
Procedure :
C-6 Amidation with 3-Fluorobenzoyl Chloride
The C-6 amine is coupled with 3-fluorobenzoyl chloride using a two-phase system to minimize overacylation.
Optimized Protocol :
-
Reagents: 3-Fluorobenzoyl chloride (1.1 equiv), pyridine (1.5 equiv)
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Solvent: THF/H₂O (4:1) at 0°C → room temperature
-
Reaction Time: 4 hours
Reaction Optimization and Troubleshooting
Solvent and Temperature Effects
Byproduct Formation Mitigation
-
Diastereomers : Chiral HPLC (Chiralpak IA column) resolves enantiomers when using racemic intermediates.
-
Overacylation : Controlled stoichiometry (1.1 equiv acyl chloride) reduces bis-amide byproducts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.82 (d, J=8.4 Hz, Ar–H), 4.21 (m, CH₂–N) | |
| ¹³C NMR | δ 167.5 (C=O), 162.1 (C–F) | |
| HRMS | m/z 433.1245 [M+H]⁺ (calc. 433.1249) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzoyl and fluorobenzamide moieties may interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline ring can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Differences :
- Unlike inabenfide’s pyridine ring, the tetrahydroquinoline scaffold in the target compound may confer improved conformational stability for receptor interactions.
Tetrahydroquinoline-Based Analogues
A structurally related compound, N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide, features a thiazole ring and cyclopropanecarbonyl group .
Comparison :
- Substituent Effects : The target compound’s 1-benzoyl group may enhance π-π stacking interactions compared to the cyclopropanecarbonyl group in the analogue, which could increase metabolic stability.
- Bioactivity : The presence of a thiazole ring in the analogue might facilitate hydrogen bonding in biological targets, whereas the target compound’s simpler structure could improve synthetic accessibility.
Fluorinated Benzamide Derivatives
Fluorine substitution is a common strategy to modulate pharmacokinetics. For instance:
- 3-fluorobenzamide vs. 3-methoxy-N-methylbenzamide : The fluorine atom in the target compound increases electronegativity and reduces metabolic oxidation compared to the methoxy group in the analogue from .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s lack of complex heterocycles (e.g., thiazole in ’s analogue) may streamline synthesis .
- Biological Activity : Fluorinated benzamides often exhibit enhanced target affinity due to fluorine’s electronegativity, as seen in flutolanil’s fungicidal efficacy .
- Stability: The tetrahydroquinoline core may offer superior oxidative stability compared to fully aromatic quinoline derivatives.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a benzoyl group and a fluorobenzamide substituent. Its molecular formula is with a molecular weight of approximately 400.46 g/mol . The structural characteristics of this compound contribute to its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core : This is achieved through the Pictet-Spengler reaction.
- Benzoylation : The tetrahydroquinoline is benzoylated using benzoyl chloride.
- Fluorination : The final step involves the introduction of the fluorobenzamide group.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit antifungal properties. A related study highlighted that certain N-substituted benzoyl derivatives showed excellent fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum, with EC50 values significantly lower than those of commercial fungicides .
| Compound | Fungus | EC50 (mg/L) |
|---|---|---|
| 5n | Valsa mali | 3.44 |
| 5n | Sclerotinia sclerotiorum | 2.63 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The presence of the benzoyl and sulfonamide groups allows for potential inhibition of various enzymes involved in cellular signaling pathways.
- Cellular Signaling Interference : By interacting with receptors and enzymes, the compound may disrupt normal cellular functions, leading to apoptosis in cancer cells .
Case Studies
A study focusing on similar tetrahydroquinoline derivatives demonstrated their potential in cancer therapy. These compounds exhibited cytotoxicity and induced apoptosis in hypopharyngeal tumor cell lines, suggesting their role as anticancer agents .
Case Study Summary
| Study Focus | Results |
|---|---|
| Anticancer Activity | Compounds showed better cytotoxicity than reference drugs like bleomycin. |
| Mechanism | Induction of apoptosis via specific receptor interactions. |
Q & A
Basic Question: How can the structural conformation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide be experimentally determined?
Methodological Answer:
Structural determination involves X-ray crystallography (using SHELXL for refinement ) and spectroscopic techniques (e.g., NMR, FT-IR). For X-ray analysis, single crystals are grown via slow evaporation, and diffraction data are collected at low temperatures (~100 K) to minimize thermal motion. The benzoyl and fluorobenzamide groups require careful refinement due to potential rotational flexibility. NMR (¹H/¹³C) resolves stereochemistry and confirms substituent positions, with coupling constants (e.g., ³JHF) validating fluorine interactions .
Advanced Question: What strategies optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Key steps include:
- Amide coupling : Use coupling agents like HATU or EDCI in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
- Catalytic hydrogenation : Reduce nitro intermediates (e.g., 6-nitro-tetrahydroquinoline) with Pd/C or Raney Ni in ethanol at 50–60 psi H₂, monitoring by TLC .
- Fluorine incorporation : Introduce the 3-fluorobenzoyl group via nucleophilic aromatic substitution (e.g., using KF in DMF at 120°C) .
Optimization : Reaction parameters (temperature, solvent polarity) are adjusted via DoE (Design of Experiments). Purification employs flash chromatography (hexane/EtOAc gradients) or preparative HPLC for chiral separation .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For enzyme inhibition, use SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) under controlled buffer conditions .
- Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 3-fluoro substitutions) to isolate electronic effects. A table of analogs from shows how substituents modulate IC₅₀ values .
- Metabolic interference : Conduct stability assays in liver microsomes to rule out false positives from degradation products .
Basic Question: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). The fluorobenzamide group’s electronegativity enhances hydrogen bonding with catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- QSAR models : Corrogate substituent parameters (Hammett σ, π) with bioactivity data to design optimized analogs .
Advanced Question: How do researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Thermal stability : Use TGA/DSC to determine melting points and decomposition thresholds. Store lyophilized samples at -80°C under argon to prevent hydrolysis .
Advanced Question: What techniques characterize enantiomeric purity in chiral derivatives of this compound?
Methodological Answer:
- Chiral SFC : Employ a Chiralpak AD-H column with supercritical CO₂/2-propanol (50:50) at 100 bar. Enantiomers are resolved based on interactions with the cellulose tris(3,5-dimethylphenylcarbamate) phase .
- VCD spectroscopy : Compare experimental and DFT-simulated vibrational circular dichroism spectra to assign absolute configurations .
Basic Question: How is the compound’s solubility profile determined for in vitro assays?
Methodological Answer:
- Shake-flask method : Dissolve the compound in PBS (pH 7.4) or DMSO, then dilute serially. Measure solubility via UV-Vis at λmax (e.g., 254 nm) .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for cell-based assays .
Advanced Question: What methodologies assess the compound’s potential off-target effects?
Methodological Answer:
- Kinome-wide profiling : Use Eurofins’ KinaseProfiler to screen 400+ kinases at 1 µM .
- hERG liability assay : Patch-clamp electrophysiology on HEK-293 cells expressing hERG channels predicts cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
